Fmoc-1,3-cis-damch hcl chemical properties
Fmoc-1,3-cis-damch hcl chemical properties
Technical Whitepaper: Fmoc-1,3-cis-DAMCH HCl – Physicochemical Profiling & Application in Peptidomimetics
Executive Summary
Fmoc-1,3-cis-DAMCH HCl (N1-(9-Fluorenylmethyloxycarbonyl)-cis-1,3-bis(aminomethyl)cyclohexane hydrochloride) is a specialized, semi-rigid diamine linker used in advanced peptide synthesis and medicinal chemistry. Unlike flexible linear spacers (e.g., PEG, alkyl chains), the cyclohexane core of DAMCH imposes a defined conformational constraint. The cis-1,3 configuration forces the two aminomethyl arms into a diequatorial orientation, creating a specific spatial separation ideal for macrocyclization, "stapled" peptides, and bifunctional molecular probes. This guide details its chemical properties, handling protocols for solid-phase synthesis (SPPS), and strategic applications in drug discovery.
Part 1: Chemical Identity & Structural Analysis
The utility of Fmoc-1,3-cis-DAMCH lies in its stereochemistry. The cyclohexane ring provides a scaffold that is more rigid than aliphatic chains but less rigid than aromatic linkers, offering a "Goldilocks" zone for induced fit in ligand-receptor interactions.
Chemical Data Table
| Property | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-cis-1,3-bis(aminomethyl)cyclohexane hydrochloride |
| Common Acronym | Fmoc-1,3-cis-DAMCH HCl |
| CAS Number | 1822803-78-0 (salt); 1274891-91-6 (related base) |
| Molecular Formula | C₂₃H₂₈N₂O₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 364.48 g/mol (Free Base) / ~400.94 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, Water; Moderate in DMF; Insoluble in Et₂O |
| Stereochemistry | cis-1,3-configuration (Diequatorial preference) |
Structural & Conformational Insight
The cis-1,3-substitution pattern on the cyclohexane ring is critical. In the most stable chair conformation, both aminomethyl groups adopt an equatorial position to minimize 1,3-diaxial interactions.
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Vector Orientation: The two arms project in the same general direction but are spaced by the bulk of the ring.
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Constraint: This prevents the "collapse" of the linker often seen in linear diamines (like 1,4-diaminobutane), maintaining a structured distance between the Fmoc-protected amine and the free amine.
Figure 1: Structural Representation
Caption: Schematic connectivity of Fmoc-1,3-cis-DAMCH showing the protected arm and the reactive salt arm.
Part 2: Physicochemical Properties & Handling
Solubility & Stability Profile
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It attracts atmospheric moisture, which can hydrolyze the Fmoc group over time or interfere with sensitive coupling reagents.
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Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation.
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Acidity: The HCl salt renders the free amine non-nucleophilic (protonated, -NH₃⁺).
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Implication: It cannot react with activated esters until neutralized.
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Fmoc Stability: The Fmoc group is base-labile. Exposure to primary amines or strong bases (like Piperidine) removes it.
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Caution: When neutralizing the HCl salt, avoid using excess base or prolonged exposure, as high pH can trigger premature Fmoc deprotection.
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Part 3: Synthetic Protocols (Expertise & Experience)
The primary challenge in using Fmoc-1,3-cis-DAMCH in Solid Phase Peptide Synthesis (SPPS) is the In-Situ Neutralization . Failure to properly neutralize the salt results in failed coupling (low yield).
Workflow: Coupling to Resin-Bound Carboxylate
This protocol assumes the DAMCH linker is being attached to a peptide chain already on the resin (Resin-Peptide-COOH).
Reagents:
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Coupling Agents: HATU (preferred for sterically hindered amines) or DIC/HOBt.
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Base: DIEA (Diisopropylethylamine).
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Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Protocol:
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Activation of Resin-Peptide:
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Dissolve 3-5 equivalents (eq) of the incoming Fmoc-1,3-cis-DAMCH HCl in a minimum volume of DMF.
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Note: The solution may be slightly cloudy due to the salt.
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Neutralization (Critical Step):
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Add exactly 1.0 eq of DIEA relative to the DAMCH salt to the DAMCH solution.
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Why? This neutralizes the HCl, freeing the amine (-NH₂).
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Warning: Do NOT add excess base here (e.g., do not add 10 eq), or you risk removing the Fmoc group before coupling.
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Activation & Coupling:
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Add the coupling reagent (e.g., HATU, 0.95 eq relative to DAMCH) and additional base (DIEA, 2.0 eq) to the resin-bound carboxylic acid if activating the resin.
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Alternative (Standard): If activating the resin-bound acid is difficult, it is better to activate the Resin-COOH first with HATU/DIEA, then add the neutralized DAMCH solution.
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Reaction:
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Shake at room temperature for 1–2 hours.
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Perform a Kaiser test (ninhydrin). Note: Since you are coupling an amine to the resin, the resin should start Kaiser-negative (if capping was done) and end Kaiser-negative? No. The resin has a COOH.[7] The Kaiser test detects free amines. You need a different test (e.g., Malachite Green) for free COOH, or simply rely on standard protocols.
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Verification: After coupling, the resin now has a terminal Fmoc group. A Kaiser test should be negative (no free amines).
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Deprotection:
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Treat with 20% Piperidine in DMF to remove the Fmoc group.
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Wash thoroughly. The resin now displays the second amine of the DAMCH linker, ready for the next coupling.
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Figure 2: SPPS Coupling Logic Flow
Caption: Workflow for incorporating Fmoc-1,3-cis-DAMCH into a peptide backbone via SPPS.
Part 4: Applications in Drug Discovery
Conformational Restriction (Stapling)
In peptide drug design, linear peptides are often rapidly degraded by proteases and lack high receptor affinity due to entropic penalties.
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Mechanism: Inserting 1,3-cis-DAMCH into the backbone acts as a rigid "turn" inducer.
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Result: It can force the peptide into a U-shape or hairpin structure, mimicking protein secondary structures (e.g.,
-turns).
Bifunctional Linkers (PROTACs & Conjugates)
The diamine functionality allows DAMCH to serve as a bridge between two distinct functional units.
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Example: Linking an E3 ligase ligand to a target protein ligand in PROTACs.
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Advantage: The cyclohexane ring provides a defined exit vector, unlike flexible alkyl chains which can fold back on themselves. This "stiff" linker can improve the permeability and pharmacokinetic profile of the chimera.
References
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Epp, A. (2017).[8] Entwicklung, Synthese und Charakterisierung neuer Inhibitoren der West-Nil-Virus NS2B-NS3-Protease. Philipps-Universität Marburg.[8] (Thesis describing the use of DAMCH linkers). Retrieved from [Link]
Sources
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- 4. 1822803-78-0・Fmoc-1,3-cis-damch hydrochloride・Fmoc-1,3-cis-damch hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
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- 7. (9H-Fluoren-9-yl)methyl(((1S,3R)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride | 1274891-91-6 [chemicalbook.com]
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